N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide
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Description
N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a synthetic organic compound with a complex structure. Let’s explore its properties and applications.
Synthesis Analysis
The synthesis of this compound involves several steps. Starting from N,N-diethyl-1,4-phenylenediamine (CAS: 93-05-0), the process includes nitrosation , reduction , and neutralization . Here’s a brief overview of the synthesis:
Nitrosation :
- N,N-diethyl-1,4-phenylenediamine reacts with nitrous acid (HNO₂) to form the corresponding diazonium salt.
- The reaction occurs in a cold environment (around 0°C) to prevent unwanted side reactions.
- The diazonium salt is then isolated.
Reduction and Neutralization :
- The diazonium salt undergoes reduction using iron powder (Fe) in the presence of hydrochloric acid (HCl).
- The resulting product is N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide.
Molecular Structure Analysis
The molecular formula of this compound is C₁₉H₂₈N₄O₆S . It consists of a phenylsulfonyl group , an oxalamide group , and a morpholinopropyl group . The 3-oxazinan-2-yl moiety adds complexity to the structure.
Chemical Reactions Analysis
While specific reactions involving this compound are not widely documented, it may participate in amine-based reactions , oxidation , and reduction processes. Further experimental studies are necessary to explore its reactivity.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 19-21°C (lit.)
- Boiling Point : 115-116°C at 5 mm Hg (lit.)
- Density : 0.988 g/mL at 25°C (lit.)
- Refractive Index : n₂₀/D 1.571 (lit.)
- Color : Clear yellow-brown to dark brown
- Solubility : Insoluble in water; miscible with alcohols and ethers
- Stability : Air and light sensitive; incompatible with strong oxidizing agents and acids
Safety And Hazards
- Hazard Classification : Toxic (T)
- Safety Precautions : Handle with care; avoid contact with skin, eyes, and inhalation; wear appropriate protective gear
- Transportation Hazard Code : UN 2922 8/PG 2
- Stability : Store in a dark place, sealed, and at 2-8°C
Future Directions
Research avenues for this compound include:
- Biological Activity : Investigate its potential as a drug candidate or enzyme inhibitor.
- Synthetic Modifications : Explore derivatization strategies to enhance its properties.
- Structural Elucidation : Further characterize its stereochemistry and conformation.
properties
IUPAC Name |
N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O6S/c1-17-5-6-18(2)19(15-17)33(29,30)26-9-4-12-32-20(26)16-24-22(28)21(27)23-7-3-8-25-10-13-31-14-11-25/h5-6,15,20H,3-4,7-14,16H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTFVHYTPGBNKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide |
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